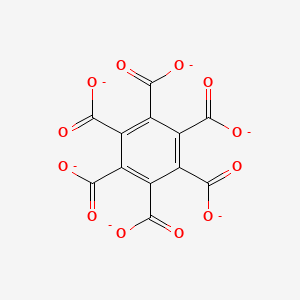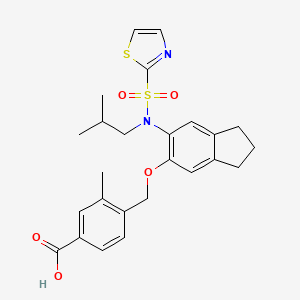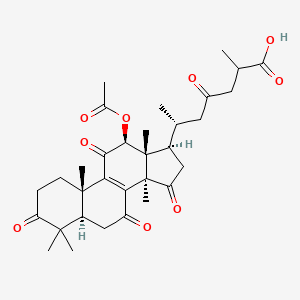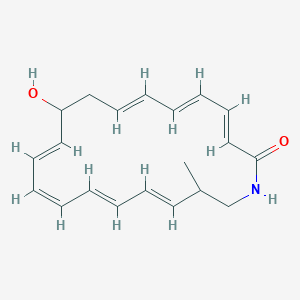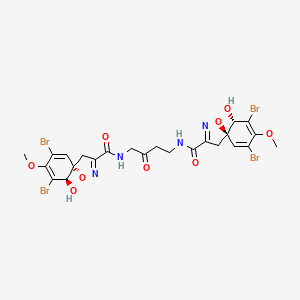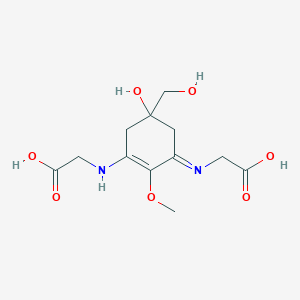![molecular formula C27H31NO2 B1260273 [1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol
Übersicht
Beschreibung
[1-(3-phenoxypropyl)-4-piperidinyl]-diphenylmethanol is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Crystalline Environment Studies
The study of crystalline environments, particularly involving the dehydration reactions in the solid state of certain compounds, has been explored. For example, research on (p-Hydroxyphenyl) diphenylmethanol and related structures like (3,5-dibromo-4-hydroxyphenyl)-diphenylmethanol, has shown significant interest in understanding the hydrogen-bonding and crystal structures of these compounds (Lewis et al., 1976).
Catalytic and Synthetic Applications
Studies have also focused on the catalytic capabilities of related compounds in chemical reactions. For instance, the cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the core structure , have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014). Additionally, research on ferrocene-1,1′-diylbis(diphenylmethanol) and its adducts with various molecules, including piperidine, has contributed to our understanding of hydrogen-bonded host-guest adducts (Ferguson et al., 1993).
Antiproliferative Studies
There has been significant interest in the antiproliferative activity of diphenyl(piperidin-4-yl)methanol derivatives. These compounds have been tested for their effects against various human cell lines, indicating potential applications in medicinal chemistry and pharmacology (Prasad et al., 2010).
Crystallography and Structural Analysis
Crystal structure analyses of derivatives of diphenyl(piperidin-4-yl)methanol have been conducted to understand their molecular configurations and interactions. Such studies provide valuable insights into the physical and chemical properties of these compounds (Raghuvarman et al., 2014).
Reactivity and Interaction Studies
Research has also explored the reactivity of compounds with sterically encumbered phenols and the formation of complexes through reactions with aldehydes and ketones (Keyes et al., 2017).
Eigenschaften
Produktname |
[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol |
|---|---|
Molekularformel |
C27H31NO2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
[1-(3-phenoxypropyl)piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H31NO2/c29-27(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-17-20-28(21-18-25)19-10-22-30-26-15-8-3-9-16-26/h1-9,11-16,25,29H,10,17-22H2 |
InChI-Schlüssel |
CDZBEJLJZGBKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

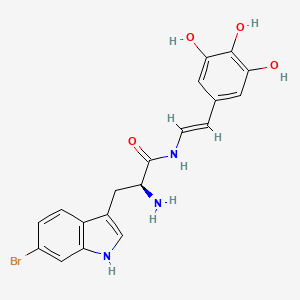
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
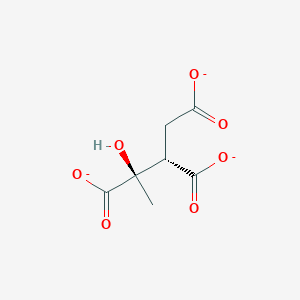
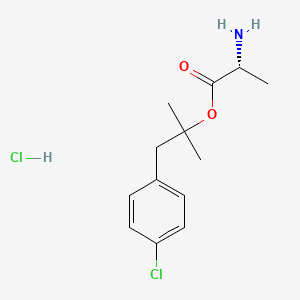
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
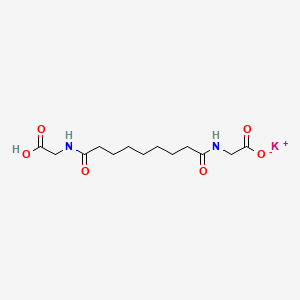
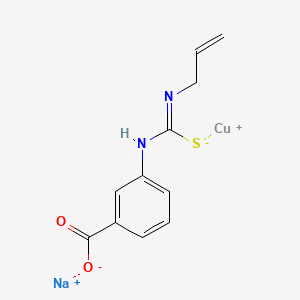
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
